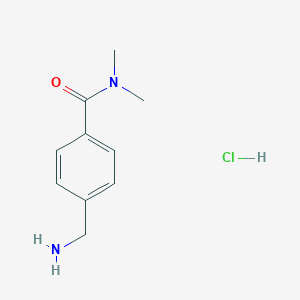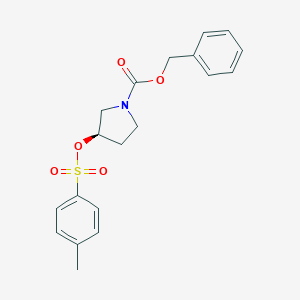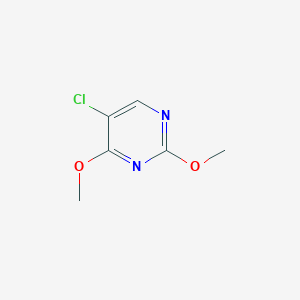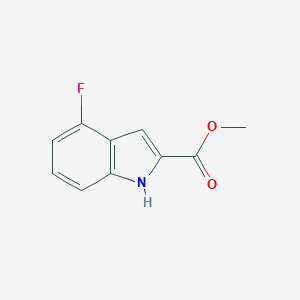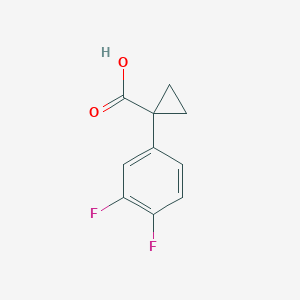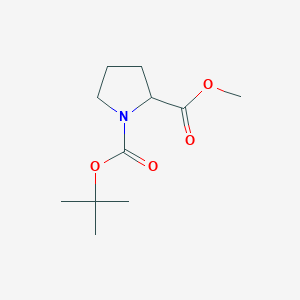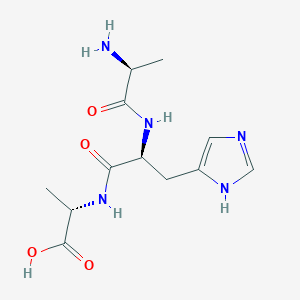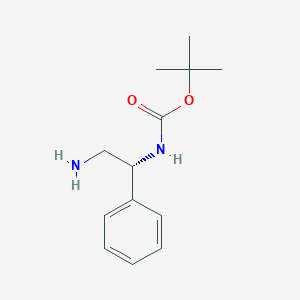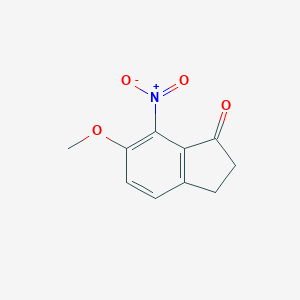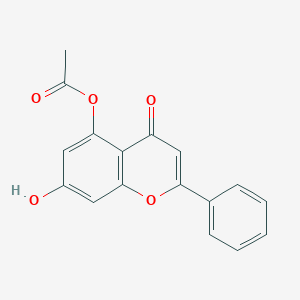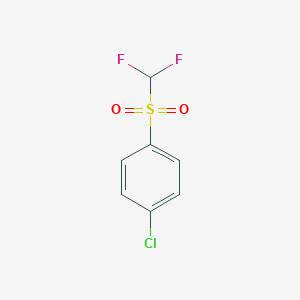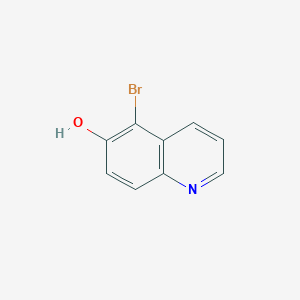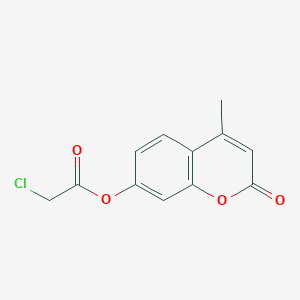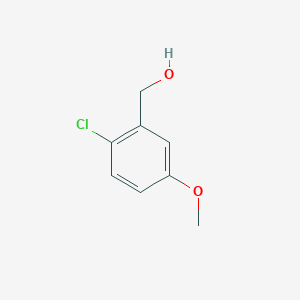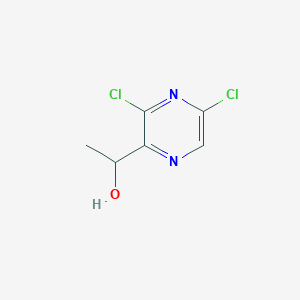
1-(3,5-Dichloropyrazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloropyrazin-2-yl)ethanol, also known as DCPE, is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. DCPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
1-(3,5-Dichloropyrazin-2-yl)ethanol acts as a positive allosteric modulator of GABA receptors, which increases the activity of these receptors in response to the binding of GABA. This results in an overall decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate. 1-(3,5-Dichloropyrazin-2-yl)ethanol also enhances the activity of acetylcholine receptors by binding to a specific site on the receptor, which increases the sensitivity of the receptor to acetylcholine.
Efectos Bioquímicos Y Fisiológicos
1-(3,5-Dichloropyrazin-2-yl)ethanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dichloropyrazin-2-yl)ethanol has several advantages for lab experiments, including its high solubility in organic solvents and its ability to selectively modulate the activity of specific neurotransmitter receptors. However, 1-(3,5-Dichloropyrazin-2-yl)ethanol also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Direcciones Futuras
There are several potential future directions for research on 1-(3,5-Dichloropyrazin-2-yl)ethanol, including the development of new therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy. Further studies are also needed to investigate the long-term effects of 1-(3,5-Dichloropyrazin-2-yl)ethanol on neuronal function and to determine the optimal dosage and administration methods for therapeutic use. Additionally, research is needed to explore the potential interactions between 1-(3,5-Dichloropyrazin-2-yl)ethanol and other drugs or compounds that may affect its activity or toxicity.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloropyrazin-2-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability and neurotransmitter release. 1-(3,5-Dichloropyrazin-2-yl)ethanol has also been found to enhance the activity of acetylcholine receptors, which play a critical role in cognitive function and memory.
Propiedades
Número CAS |
136866-33-6 |
|---|---|
Nombre del producto |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Fórmula molecular |
C6H6Cl2N2O |
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3 |
Clave InChI |
UEWSWHQYNSLCSK-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=C(N=C1Cl)Cl)O |
SMILES canónico |
CC(C1=NC=C(N=C1Cl)Cl)O |
Sinónimos |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

